![molecular formula C20H17ClN4O5S B2513992 2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide CAS No. 450338-91-7](/img/structure/B2513992.png)
2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comprehensive Analysis of 2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
The compound 2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a heterocyclic derivative that is likely to possess interesting chemical and biological properties due to its complex structure. Although the specific compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been synthesized and analyzed, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of different starting materials to introduce various substituents onto a core structure. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate involves reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid, using potassium or sodium carbonate in DMF medium at room temperature . Similarly, the synthesis of pyrazoline derivatives starts with 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, which are then treated with hydrazine derivatives to afford the desired products . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a chloro-substituted benzamide and a pyrazoline-like moiety in its structure.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like IR spectroscopy and single-crystal X-ray diffraction . The vibrational wavenumbers can be computed using computational methods such as HF and DFT, which help in assigning the IR spectrum and understanding the molecular vibrations . The molecular structure analysis of the compound would likely reveal a complex arrangement of atoms due to the presence of multiple rings and substituents, which could be compared with the calculated values for a better understanding of its geometry.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from studies on similar compounds. For example, the reactivity of pyrazoline derivatives has been explored, where they are further reacted with secondary amines and paraformaldehyde to yield N-substituted pyrazoline derivatives . The compound may also undergo similar reactions due to the presence of a pyrazoline-like moiety, allowing for the introduction of various substituents and the formation of new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be deduced from their molecular structure and the functional groups present. The first hyperpolarizability and infrared intensities reported for related compounds indicate their potential nonlinear optical properties . The HOMO and LUMO analysis, as well as MEP (molecular electrostatic potential) performed by DFT methods, provide insights into the charge transfer within the molecule and its electronic properties . The stability of the molecule can be analyzed using NBO (natural bond orbital) analysis, which assesses hyper-conjugative interactions and charge delocalization . These analyses would be relevant for the compound , suggesting its potential applications in material science or as a biologically active molecule.
Scientific Research Applications
Synthesis and Structural Characterization
Another study elaborated on the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds through experimental and density functional theory (DFT) study. The research highlighted the agreement between optimized geometries from DFT methods and X-ray structures, as well as the harmonic vibration frequencies and molecular energy profiles, providing insights into the compound's conformational flexibility (N. Burcu Arslan, C. Kazak, & F. Aydın, 2015).
Chemical Reactivity and Applications
Research on the synthesis, structure, and heck cyclization of syn- and anti-atropisomers of related N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline derivatives demonstrated the compound's potential in facilitating heterocyclization reactions, highlighting its applicability in synthetic organic chemistry (D. A. Skladchikov, K. Y. Suponitskii, & R. Gataullin, 2013).
Another aspect of research explored the hypoxia-selective cytotoxicity of regioisomers related to the compound, showcasing the selective toxicity towards hypoxic cells, which could be of significant interest in the development of novel antitumor agents (B. Palmer, W. Wilson, R. Anderson, M. Boyd, & W. Denny, 1996).
properties
IUPAC Name |
2-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O5S/c1-11-4-3-5-18(12(11)2)24-19(15-9-31(29,30)10-17(15)23-24)22-20(26)14-8-13(25(27)28)6-7-16(14)21/h3-8H,9-10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWVDBPCFUUTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2513911.png)
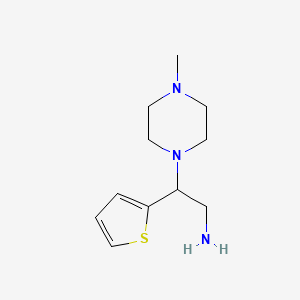
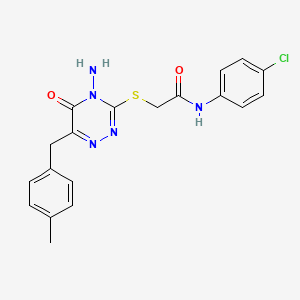
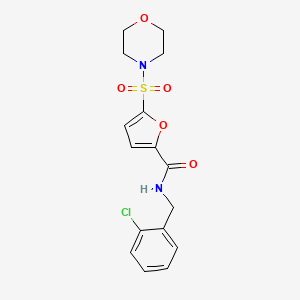
![8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513919.png)
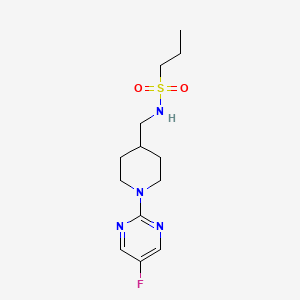
![2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2513922.png)
![2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl](/img/structure/B2513924.png)
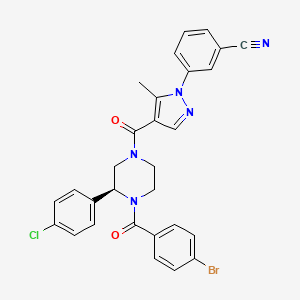
![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2513927.png)

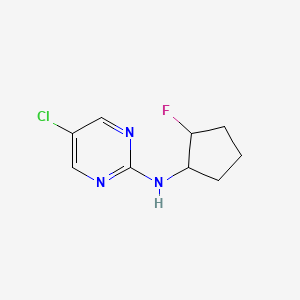
![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)